(5Z)-3-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C21H17N3OS2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3OS2/c1-14-8-10-15(11-9-14)19-16(12-18-20(25)23(2)21(26)27-18)13-24(22-19)17-6-4-3-5-7-17/h3-13H,1-2H3/b18-12- |
InChI Key |
YWSSMSCCTHQXCJ-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-3-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one , commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent studies.
This compound is synthesized through multi-step organic reactions involving the formation of thiazolidinone and pyrazole rings. Key reagents often include thioamides, aldehydes, and hydrazines under controlled conditions to ensure high yield and purity. The molecular formula is with a molecular weight of approximately 378.50 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.50 g/mol |
| IUPAC Name | (5Z)-3-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It may exert its effects through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies indicate that it may selectively inhibit COX-II, leading to reduced inflammation without significant gastrointestinal side effects commonly associated with traditional NSAIDs .
- Anticancer Activity : Research has indicated that thiazolidinone derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as MAPK/ERK. This is particularly relevant in the context of leukemia and solid tumors .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further research in infectious disease treatment .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of thiazolidinone derivatives, it was found that the compound significantly reduced edema in animal models when administered at doses ranging from 10 to 50 mg/kg. The inhibition of COX-II was confirmed through enzyme assays showing IC50 values comparable to those of established anti-inflammatory drugs like Celecoxib .
Case Study 2: Anticancer Activity
A recent investigation into its anticancer properties demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including MV4-11 and MOLM13 leukemia cells, with IC50 values ranging from 0.3 to 1.2 µM. The mechanism involved downregulation of phospho-ERK1/2 levels, indicating a disruption in cancer cell signaling pathways .
Comparative Analysis
The following table summarizes the biological activities of (5Z)-3-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one compared to other thiazolidinone derivatives:
| Compound Name | COX-II Inhibition (IC50) | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| (5Z)-3-methyl-5-{...} | 0.52 µM | 0.3 - 1.2 µM | Moderate |
| Celecoxib | 0.78 µM | Not applicable | Low |
| Other Thiazolidinones | Varies | Varies | Varies |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Effects
Table 1: Key Structural Differences and Properties
Key Observations:
- Lipophilicity : The target compound’s 4-methylphenyl group increases logP compared to Analog 3’s hydroxybenzylidene but remains less bulky than Analog 1’s phenethyl chain .
- Crystallinity : Analog 3’s hydroxy group facilitates dimerization via intermolecular H-bonds (R₂²(7) and R₂²(10) motifs), whereas the target compound relies on C–H⋯π interactions for stabilization .
Structural and Crystallographic Insights
Table 2: Crystallographic Data Comparison
*Predicted based on Analog 3’s data.
- The target compound’s planar heterocyclic core (RMS deviation ≤ 0.0145 Å) suggests strong π-conjugation, critical for optical applications. Analog 3’s intramolecular H-bonding (O–H⋯S) stabilizes its Z-configuration, a feature absent in the target compound .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing (5Z)-3-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one? A: The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines and diketones under reflux conditions.
- Step 2: Introduction of the thiazolidinone moiety through a Knoevenagel condensation between the pyrazole-aldehyde derivative and 2-thioxothiazolidin-4-one.
- Key Reagents: Thioamides, aldehydes, and catalysts like piperidine.
- Optimization: Solvents (ethanol, DMF) and temperature control (60–80°C) are critical for yield (75–85%) and purity .
- Characterization: NMR (¹H/¹³C) and HPLC are used to confirm structural integrity and purity (>95%) .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and scalability? A: Advanced strategies include:
- Microwave-Assisted Synthesis: Reduces reaction time (30–60 minutes vs. 12 hours) and enhances yield (up to 90%) by improving energy transfer .
- Continuous Flow Reactors: Enable precise control of temperature and mixing, minimizing side products .
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can accelerate condensation steps .
- Purification: Gradient column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>98%) .
Basic Structural Characterization
Q: Which analytical techniques are essential for confirming the compound’s structure? A: Core methods include:
- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., methylidene protons at δ 7.2–7.8 ppm), while ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and thioxo (C=S at ~125 ppm) groups .
- HPLC: Monitors reaction progress and purity using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ≈ 460 Da) .
Advanced Structural Analysis
Q: How can 3D conformational analysis inform reactivity or biological interactions? A: Advanced techniques include:
- X-ray Crystallography: Resolves bond angles and torsional strain in the methylidene bridge, critical for understanding steric hindrance .
- Computational Modeling (DFT): Predicts electron density distribution, highlighting nucleophilic sites (e.g., thioxo sulfur) for functionalization .
- Dynamic NMR: Detects rotational barriers in the pyrazole-thiazolidinone junction, influencing pharmacophore flexibility .
Basic Biological Activity Screening
Q: What in vitro assays are used to evaluate the compound’s pharmacological potential? A: Standard assays include:
- Antimicrobial Testing: MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Anti-inflammatory Activity: COX-2 inhibition assays using ELISA kits .
Advanced Mechanistic Studies
Q: How can researchers identify the compound’s molecular targets or mechanisms? A: Advanced approaches involve:
- Proteomics: SILAC labeling to identify protein targets (e.g., kinases or tubulin) .
- Molecular Docking: AutoDock/Vina simulations to predict binding affinities with enzymes like HDACs or topoisomerases .
- In Vivo Models: Zebrafish xenografts for preliminary efficacy and toxicity profiling .
Addressing Data Contradictions
Q: How should discrepancies in biological activity across studies be resolved? A: Contradictions often arise from substituent effects. Mitigation strategies include:
- SAR Studies: Systematic variation of substituents (e.g., replacing 4-methylphenyl with fluorophenyl) to isolate activity trends .
- Meta-Analysis: Cross-referencing datasets from similar thiazolidinone derivatives to identify outliers .
- Dose-Response Curves: Re-testing under standardized conditions (e.g., fixed serum concentrations) .
Solubility and Formulation Challenges
Q: What methods improve solubility for in vivo applications? A: Strategies include:
- Salt Formation: Hydrochloride salts enhance aqueous solubility (up to 2 mg/mL in PBS) .
- Nanoformulation: Encapsulation in PLGA nanoparticles improves bioavailability .
- Co-Solvents: Use of DMSO/PEG 400 mixtures (1:4 ratio) for stock solutions .
Stability Under Variable Conditions
Q: How does pH or storage affect stability, and how can degradation be minimized? A:
- pH Sensitivity: Degrades rapidly in alkaline conditions (t₁/₂ < 24 hours at pH 9). Store in acidic buffers (pH 4–6) .
- Thermal Stability: Lyophilization or storage at -20°C in amber vials prevents thioxo group oxidation .
- HPLC-MS Monitoring: Regular purity checks to detect degradation products (e.g., sulfoxide derivatives) .
Comparative Analysis with Structural Analogs
Q: How does this compound differ from similar thiazolidinone-pyrazole hybrids? A: Key distinctions include:
- Structural Uniqueness: The 4-methylphenyl group enhances lipophilicity (logP ≈ 3.5 vs. 2.8 for ethoxy analogs), improving membrane permeability .
- Activity Profile: Superior anticancer activity (IC₅₀ = 8 µM vs. 15 µM for triazole analogs) due to stronger HDAC inhibition .
- Synthetic Flexibility: The methylidene bridge allows regioselective functionalization, unlike rigid benzothiazole cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
